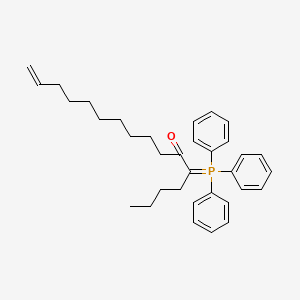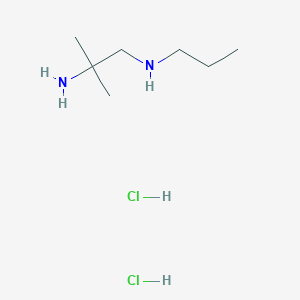![molecular formula C16H18N2O3S B14396068 Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol CAS No. 88184-94-5](/img/structure/B14396068.png)
Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Pyridine Ring: Pyridine rings can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and pyridine groups on biological systems.
Industrial Applications: It can be used in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyrrolidine ring, a sulfonyl group, and a pyridine ring. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Propiedades
Número CAS |
88184-94-5 |
|---|---|
Fórmula molecular |
C16H18N2O3S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
phenyl-(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)methanol |
InChI |
InChI=1S/C16H18N2O3S/c19-16(13-6-2-1-3-7-13)14-8-9-17-12-15(14)22(20,21)18-10-4-5-11-18/h1-3,6-9,12,16,19H,4-5,10-11H2 |
Clave InChI |
BTCWCFSIQJQAFW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
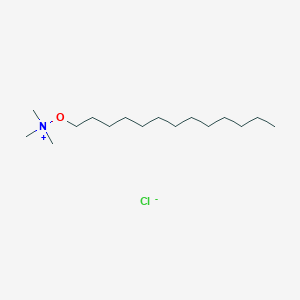
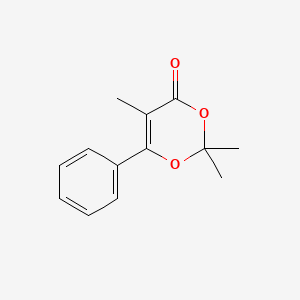
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
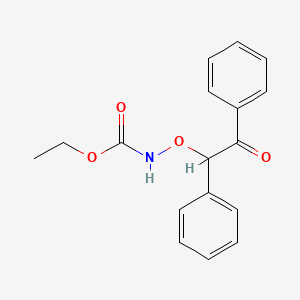

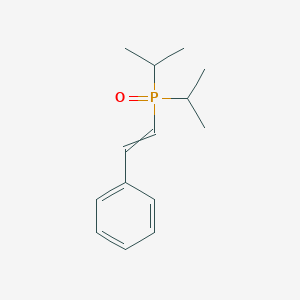
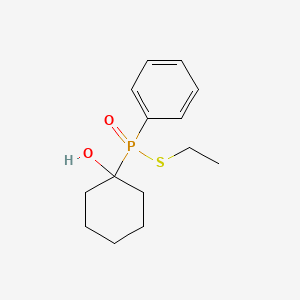
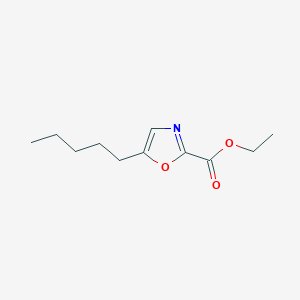
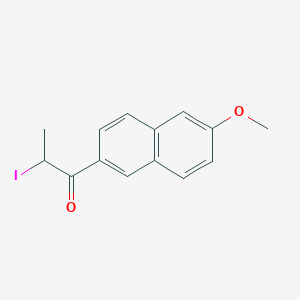
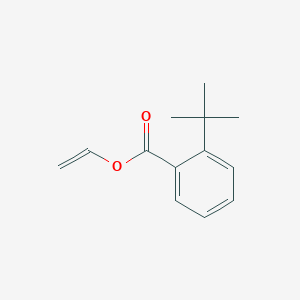
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
